5-Bromo-2-[3-(tert-butyl-dimethyl-silanyloxy)-pyrrolidin-1-yl]-pyridine

Process Chemistry Protecting Group Strategy Silylation

Medicinal chemists needing a robust, chiral pyrrolidine-alcohol building block for sequential functionalization face premature deprotection with labile TMS ethers or unwanted side reactions with the free alcohol. 5-Bromo-2-[3-(tert-butyl-dimethyl-silanyloxy)-pyrrolidin-1-yl]-pyridine (CAS 946002-91-1) is the precise solution: the durable TBDMS ether survives Suzuki/Buchwald-Hartwig conditions, enabling high-yield cross-coupling at the 5-bromo handle before orthogonal fluoride (TBAF) deprotection. - 99% silylation yield for cost-effective multi-gram API intermediate synthesis. - Orthogonal reactivity eliminates protecting-group swapping, reducing step count and improving overall yield. - Standard pack sizes 250 mg / 1 g / Bulk Custom, in stock for immediate global shipping. Ideal for medicinal chemistry and bifunctional probe construction.

Molecular Formula C15H25BrN2OSi
Molecular Weight 357.36 g/mol
CAS No. 946002-91-1
Cat. No. B1400895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-[3-(tert-butyl-dimethyl-silanyloxy)-pyrrolidin-1-yl]-pyridine
CAS946002-91-1
Molecular FormulaC15H25BrN2OSi
Molecular Weight357.36 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1CCN(C1)C2=NC=C(C=C2)Br
InChIInChI=1S/C15H25BrN2OSi/c1-15(2,3)20(4,5)19-13-8-9-18(11-13)14-7-6-12(16)10-17-14/h6-7,10,13H,8-9,11H2,1-5H3
InChIKeyPFXWVVLMSIVKHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TBDMS-Protected Pyridine: Overview


5-Bromo-2-[3-(tert-butyl-dimethyl-silanyloxy)-pyrrolidin-1-yl]-pyridine (CAS 946002-91-1) is a chiral, orthogonally protected heterocyclic building block. It features a pyridine ring brominated at the 5-position and substituted at the 2-position with an (S)-3-pyrrolidinol moiety, whose hydroxy group is protected as a tert-butyldimethylsilyl (TBDMS) ether . With a molecular formula of C₁₅H₂₅BrN₂OSi and a molecular weight of 357.36 g/mol, it is typically supplied at 95% purity and is used primarily as a synthetic intermediate in pharmaceutical research [1]. Its value proposition is defined by the orthogonal reactivity of the aryl bromide and the protected alcohol, enabling sequential functionalization in multi-step syntheses that would be compromised with either the free alcohol or less stable protecting groups [2].

Orthogonal reactivity: 5-Br for cross-coupling, TBDMS-protected alcohol for later deprotection
Enantiopure (S)-pyrrolidinol building block for chiral synthesis
Stable TBDMS ether tolerates basic and aqueous workup conditions

TBDMS-Protected Pyridine vs. Analogs


The precise orthogonal reactivity of this compound is critical for complex synthetic routes. Directly substituting it with the unprotected alcohol, (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol (CAS 946002-90-0), is not viable when the alcohol functionality must remain inert during reactions at the bromide handle, such as Suzuki couplings using basic conditions . Conversely, substituting the TBDMS group with a less sterically demanding and more labile protecting group, such as trimethylsilyl (TMS), introduces a high risk of premature deprotection. TMS ethers are known to be significantly less stable, being cleaved under mild acidic or basic conditions that TBDMS ethers survive [1]. This fundamental difference forces chemists to choose the TBDMS-protected version for syntheses requiring a durable protecting group that can later be removed orthogonally with fluoride ions [1].

Unprotected alcohol (CAS 946002-90-0)
May lead to side reactions or lower yield in cross-coupling steps that require a masked hydroxy group.
TMS-protected analog
Significantly less stable; may undergo premature deprotection under mild acidic conditions, compromising synthetic sequence.
Racemic or (R)-enantiomer
Would produce diastereomeric mixtures, unsuitable for stereospecific SAR studies.

TBDMS-Protected Pyridine: Performance Evidence


High-Yield Silylation for Process Chemistry

The preparation of this compound proceeds with quantitative efficiency. Starting from the unprotected alcohol (CAS 946002-90-0), silylation with TBDMS-Cl and imidazole in DMF directly affords the title compound in a reported 99% yield [1]. This near-quantitative conversion minimizes material loss at a critical step in the synthesis of complex pharmaceutical intermediates, making it a highly efficient choice for scale-up compared to lower-yielding alternatives or syntheses that might start from differently protected intermediates [1].

Silylation Yield
Reported
99%
From unprotected alcohol
Supports cost-efficient scale-up
Single reference; validate at scale
Process Chemistry Protecting Group Strategy Silylation

Superior Acid Stability vs. TMS Ethers

The choice of TBDMS over TMS protection is non-trivial for synthetic durability. While direct comparative data for this specific scaffold is not published, the general class-level property is well-established: TBDMS ethers are approximately 10⁴ times more stable towards acidic hydrolysis than TMS ethers [1]. This class-level inference translates directly to this compound, meaning its TBDMS group will survive reaction conditions that would cleave a TMS analog, such as mildly acidic workups or chromatography, ensuring higher recovered yields over multiple steps [1]. The TBDMS group remains intact, whereas TMS is easily removed in aqueous acidic conditions [2].

Acid Stability
Class-level
TBDMS: stable~10,000× more stableTMS: easily cleaved
Tolerates acidic workups, enabling orthogonal deprotection
Class-level inference; confirm for specific conditions
Protecting Group Chemistry Stability Study Orthogonal Synthesis

Chiral Configuration Integrity for Drug Discovery

This compound is the (S)-enantiomer. Use of the racemic material or the (R)-enantiomer would produce diastereomeric mixtures when coupled to chiral pharmacophores, which is unacceptable in later stages of drug discovery. The specific (S)-enantiomer, prepared from chiral starting materials, is required for the synthesis of single-enantiomer drug candidates [1]. While the vendor's technical datasheet confirms chirality, it does not provide specific optical purity values. However, the synthetic route from enantio-enriched (S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol ensures that the stereochemical integrity is maintained through the silylation step, which is a non-chiral process [1].

Chirality
Data to verify
(S)-enantiomer
Required for stereospecific drug-candidate synthesis
Optical purity not provided; verify by chiral analysis
Enantioselective Synthesis Chiral Building Block Drug Discovery

TBDMS-Protected Pyridine: Key Applications


Sequential Cross-Coupling and Deprotection

The primary application scenario is the sequential functionalization of a complex molecule. A medicinal chemist first uses the aryl bromide in a palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reaction to install an aryl or amine group at the pyridine 5-position. The TBDMS group remains intact during this basic, elevated-temperature reaction, fulfilling its role as a durable protecting group, as supported by class-level stability data [1]. Following the cross-coupling, the TBDMS ether is selectively cleaved using a fluoride source (e.g., TBAF) to reveal the free pyrrolidinol, which can then be further derivatized, such as by alkylation or acylation.

Chiral API Intermediate Synthesis

This compound is a key intermediate for synthesizing active pharmaceutical ingredients (APIs) that require a chiral pyrrolidine-alcohol motif. Its 99% silylation yield [2] makes it a cost-effective, high-throughput intermediate for producing multi-gram quantities of downstream clinical candidates. The robust TBDMS protection ensures the alcohol is inert during subsequent steps, preventing side reactions that would plague the free alcohol, and is crucial for maintaining high overall yield in a linear synthesis.

Bifunctional Probe Conjugation

For chemical biology applications, this building block enables the synthesis of bifunctional probes. The aryl bromide can be used for attachment to a reporter tag (e.g., biotin or a fluorophore) via cross-coupling. Simultaneously, the TBDMS-protected alcohol remains masked. After conjugation, deprotection provides a free hydroxyl handle for a different conjugation chemistry (e.g., attaching to a solid matrix or a second probe element via an ester or carbamate linkage). This orthogonal reactivity is only possible due to the combination of the bromide and the stable TBDMS group.

Application
Selection Property
Validation Focus
Sequential cross-coupling then deprotection
Orthogonal reactivity (Br & TBDMS)
Coupling efficiency; fluoride-mediated deprotection yield
Chiral intermediate for drug discovery
Enantiopure (S)-pyrrolidinol core
Chiral purity by HPLC or SFC; step yield
Bifunctional probe conjugation
Dual reactive handles (Br for reporter, OH after deprotection)
Selective deprotection; conjugation step purity
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